4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine
Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine is a chemical compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzylamine moiety
Mechanism of Action
Target of Action
The compound “4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
Pyrazole derivatives are generally known to interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Given the pharmacological effects of pyrazole derivatives, it can be inferred that the compound may interact with the biochemical pathways related to leishmaniasis and malaria .
Result of Action
Given the pharmacological effects of pyrazole derivatives, it can be inferred that the compound may have potent antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with acetylcholinesterase, an enzyme crucial for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to alterations in neurotransmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially affecting cellular redox balance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission . Additionally, this compound can modulate the activity of other enzymes involved in cellular metabolism and oxidative stress responses. These interactions can lead to changes in gene expression, further influencing cellular function and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained alterations in cellular metabolism and gene expression, potentially resulting in chronic effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing neurotransmission and reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruptions in cellular metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, it can modulate the activity of enzymes involved in the oxidative stress response, thereby affecting the levels of ROS and other metabolites . These interactions can influence metabolic flux and alter the balance of metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within cells can determine its effects on cellular processes and overall cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine typically involves the reaction of 3,5-dimethylpyrazole with N-methylbenzylamine. One common method includes the use of acetonitrile as a solvent, where the reactants are stirred at room temperature for several days to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzylamine moiety.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 3-(1-(2-Dimethylaminoethyl)-1H-pyrazol-4-yl)benzoic acid dihydrochloride
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzylamine stands out due to its unique combination of a pyrazole ring and a benzylamine moiety. This structural feature allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-8-11(2)16(15-10)13-6-4-12(5-7-13)9-14-3/h4-8,14H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGUCDIRMDWHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CNC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586301 | |
Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-07-1 | |
Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937796-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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